1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C22H21F3N4O and its molecular weight is 414.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates the utility of triazole compounds in constructing complex molecular skeletons. This method highlights the importance of direct metal-free oxidative N-N bond formation, offering a convenient pathway for the synthesis of complex structures with high yields and short reaction times (Zheng et al., 2014).
The synthesis of 1,4-amino alcohols from (R)-1-phenylethylamine showcases the application of triazole-containing compounds in enantioselective synthesis, particularly in the addition of diethylzinc to aldehydes. The high enantioselectivity achieved in these reactions underlines the role of triazole compounds in asymmetric catalysis and the synthesis of chiral secondary alcohols (Asami et al., 2015).
Structural Studies
The crystal structure analysis of spiro compounds related to triazole derivatives reveals the intricate molecular arrangements and intermolecular interactions in such compounds. These studies provide insights into the conformational preferences and stability of triazole-based molecules, contributing to the understanding of their physical and chemical properties (Thinagar et al., 2000).
Research on polymorphs of 2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, a compound structurally related to the query molecule, emphasizes the significance of molecular packing and intermolecular interactions in determining the solid-state properties of such compounds. These studies are crucial for the development of materials with tailored optical properties (Percino et al., 2014).
Catalytic Applications
- The synthesis and characterization of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands demonstrate the potential of triazole-containing compounds in catalysis, particularly in the Suzuki-Miyaura reaction. Such complexes offer insights into the design of efficient catalysts for cross-coupling reactions (Amadio et al., 2012).
properties
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O/c23-22(24,25)18-9-6-16(7-10-18)8-11-21(30)28-13-12-19(14-28)29-15-20(26-27-29)17-4-2-1-3-5-17/h1-7,9-10,15,19H,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKOIPKPKKNPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one |
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